molecular formula C10H7F3N2O2 B13143295 8-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one

8-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one

Cat. No.: B13143295
M. Wt: 244.17 g/mol
InChI Key: RDUWLTVISYEIRN-UHFFFAOYSA-N
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Description

8-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one: is a chemical compound with a quinazoline skeleton. Quinazoline derivatives have demonstrated various biological activities, including antitumor effects . In this article, we’ll explore its synthesis, properties, and applications.

Preparation Methods

The synthetic route for this compound involves several steps:

    Chlorination: Commercially available (1) is chlorinated using phosphorus oxychloride to form (2).

    Nucleophilic Substitution: Compound 2 reacts with substituted anilines (3a–3g) to yield key intermediates (4a–4g).

    Hydrolysis: Intermediates 4a–4g are hydrolyzed with ammonia to produce (5a–5g).

    Amidation: Compound 6 is synthesized by amidation of 2-chloroacetyl chloride, which reacts with intermediates 5a–5g to yield the target compounds with high yields.

Chemical Reactions Analysis

    Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction may involve hydrogenation with a metal catalyst.

    Major Products: The products formed from these reactions can vary based on the substituents and reaction conditions.

Scientific Research Applications

    Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

    Biology: Explore its effects on cellular processes, such as cell growth and signaling pathways.

    Medicine: Assess its antitumor activity and potential as a drug candidate.

    Industry: Investigate its use in materials science or as a starting material for pharmaceutical synthesis.

Mechanism of Action

  • The compound likely interacts with specific molecular targets, affecting cellular processes.
  • Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to other quinazoline derivatives.

    Similar Compounds: Mention related compounds, such as , which is used as a positive control in antitumor studies.

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

8-methoxy-4-(trifluoromethyl)-3H-quinazolin-2-one

InChI

InChI=1S/C10H7F3N2O2/c1-17-6-4-2-3-5-7(6)14-9(16)15-8(5)10(11,12)13/h2-4H,1H3,(H,14,15,16)

InChI Key

RDUWLTVISYEIRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(NC(=O)N=C21)C(F)(F)F

Origin of Product

United States

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